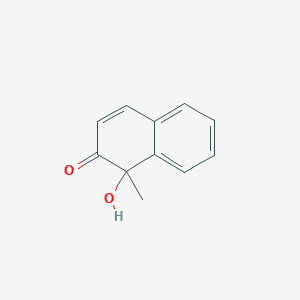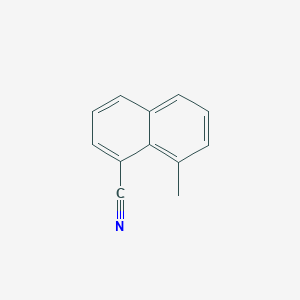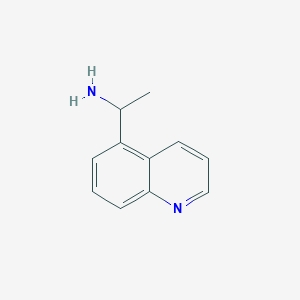
1-(Quinolin-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-5-yl)ethanamine is an organic compound that features a quinoline ring attached to an ethanamine group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Quinolin-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of quinoline with ethylamine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Quinolin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex quinoline-based molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Quinolin-5-yl)ethanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
1-(Quinolin-5-yl)ethanamine can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which lacks the ethanamine group.
2-(Quinolin-5-yl)ethanamine: A similar compound with the ethanamine group attached at a different position.
Quinolin-5-ylmethanamine: Another derivative with a methanamine group instead of an ethanamine group.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ethanamine group provides additional sites for chemical modification, making it a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
1083273-83-9 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
1-quinolin-5-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3 |
InChI-Schlüssel |
ZLEHAUWQPBCLBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C2C=CC=NC2=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


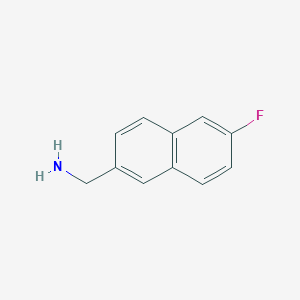

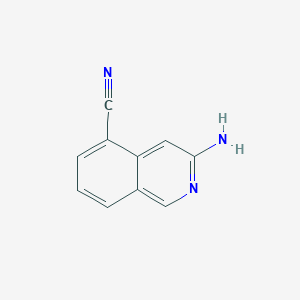

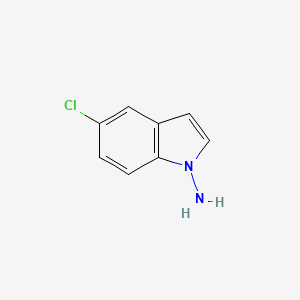

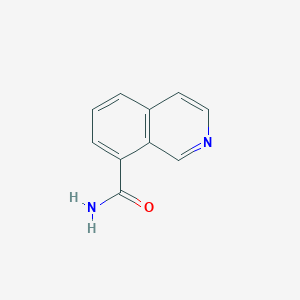
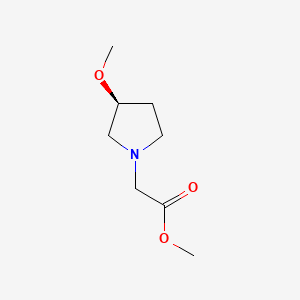
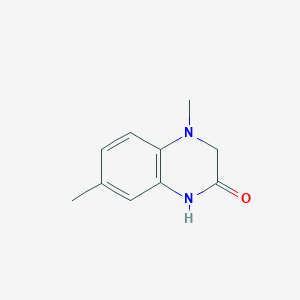
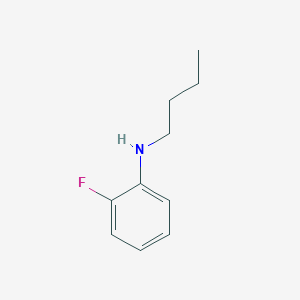
![2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11915134.png)
![6-Fluorobenzo[d]thiazol-4-ol](/img/structure/B11915138.png)
